

# A Comparative Guide to the Interleukin-6 Receptor Across Species

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## Compound of Interest

Compound Name: Interleukin (IL)-6 Receptor

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This guide provides a comprehensive cross-species comparison of the Interleukin-6 (IL-6) receptor gene and protein, focusing on human, mouse, and rat. The information presented herein is intended to support research and development efforts in immunology, oncology, and other fields where IL-6 signaling plays a critical role.

## Gene and Protein Sequence Homology

The Interleukin-6 receptor (IL-6R), also known as CD126, is a type I cytokine receptor. Its structure is conserved across species, consisting of an extracellular domain responsible for IL-6 binding, a transmembrane domain, and a cytoplasmic domain. The extracellular domain is further subdivided into an N-terminal immunoglobulin (Ig)-like domain (D1) and a cytokine-binding domain (CBD), which itself is composed of two fibronectin type III-like domains (D2 and D3).

A comparative analysis of the amino acid and nucleotide sequences of the IL-6R reveals a moderate to high degree of homology between human, mouse, and rat, reflecting its conserved biological function.

Comparison	Protein Sequence Identity (%)	Gene Sequence Identity (%)
Human vs. Mouse	54.3%	68.7%
Human vs. Rat	53.8%	67.9%
Mouse vs. Rat	78.5%	85.4%

Note: Sequence identity percentages were calculated based on pairwise alignments of the full-length canonical protein and gene sequences.

## Ligand Binding Affinity

The binding of IL-6 to its receptor is the initial step in the IL-6 signaling cascade. This interaction exhibits species-specific characteristics. For instance, human IL-6 can bind to the murine IL-6R, whereas murine IL-6 does not bind to the human IL-6R.<sup>[1]</sup> This specificity is a crucial consideration in the development and testing of therapeutic agents targeting the IL-6 pathway. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor, with a lower Kd value indicating a higher affinity.

Species	Ligand	Receptor	Dissociation Constant (Kd)	Cell Type/System
Human	Human IL-6	Human sIL-6R	0.5 - 34 nM <sup>[2]</sup>	Various, including surface plasmon resonance and cell-based assays
Mouse	Murine IL-6	Murine IL-6R	High affinity: 25 pM Low affinity: 2.5 nM <sup>[3]</sup>	B cell hybridomas
Rat	Rat IL-6	Rat IL-6R	Not explicitly found	-

## Tissue Expression Profile

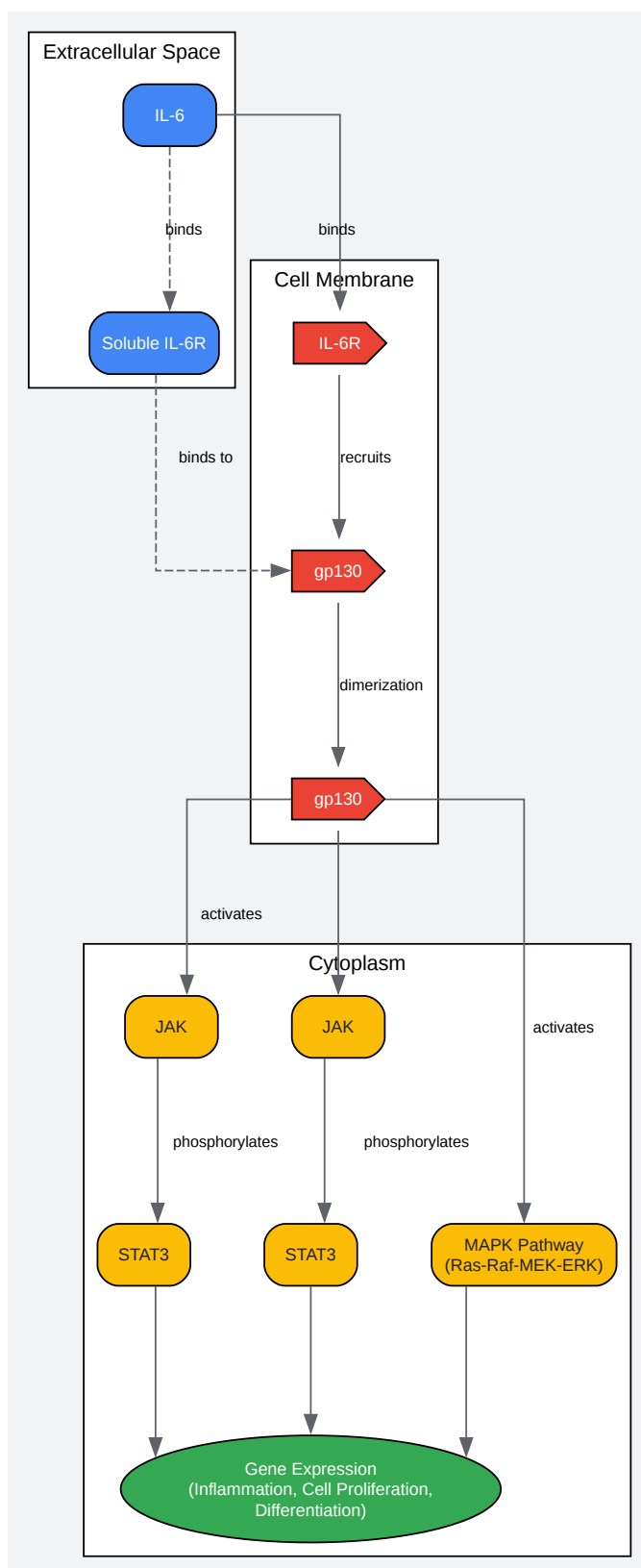
The expression of the IL-6 receptor varies across different tissues and cell types, which dictates the cellular response to IL-6. A comprehensive understanding of the tissue-specific expression patterns in different species is vital for predicting the physiological and pathological effects of IL-6-targeted therapies.

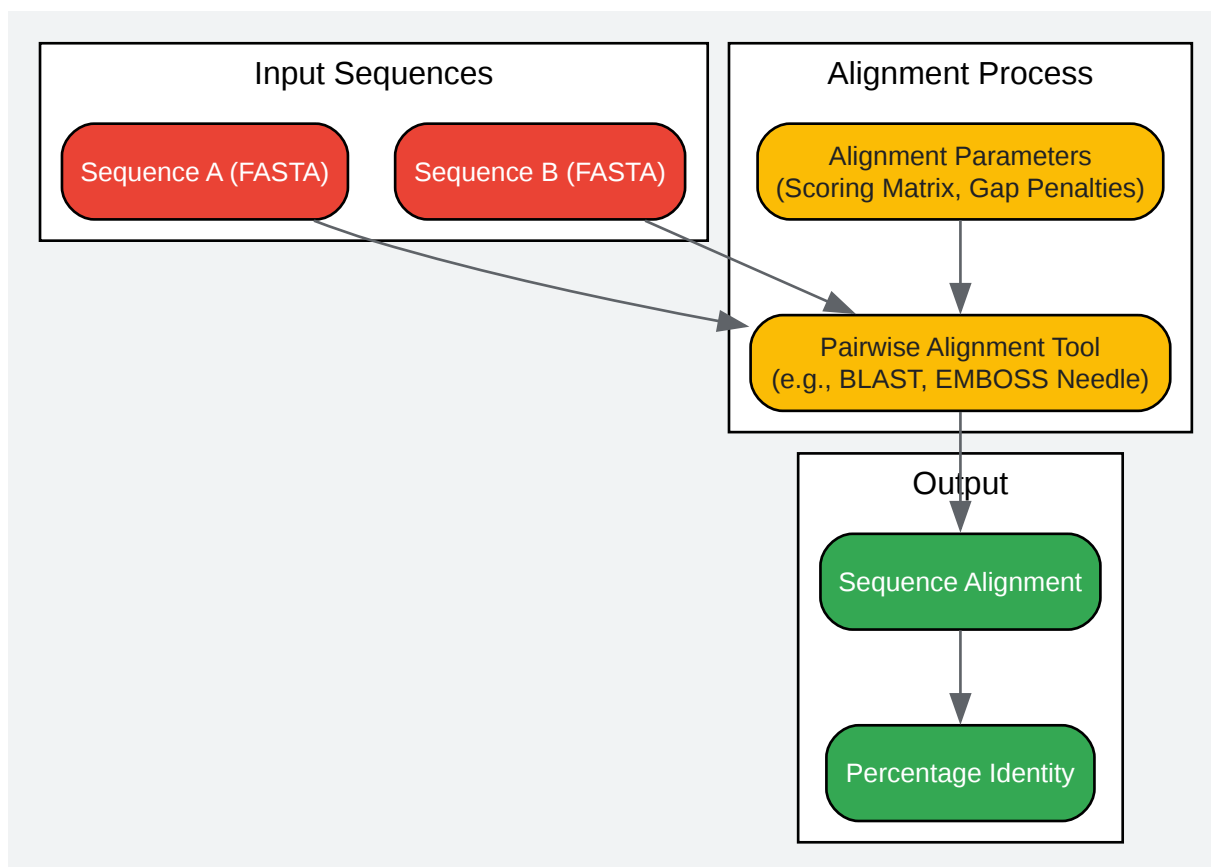
Tissue	Human IL-6R Expression (RNA - TPM)	Mouse Il6ra Expression (RNA - TPM)	Rat Il6r Expression (RNA - TPM)
Liver	High	High	High
Spleen	High	High	High
Lung	Moderate	Moderate	Moderate
Kidney	Moderate	Moderate	Moderate
Brain	Low	Low	Low to Moderate
Heart	Low	Low	Low
Skeletal Muscle	Low	Low	Low
Adipose Tissue	Moderate	High	Moderate

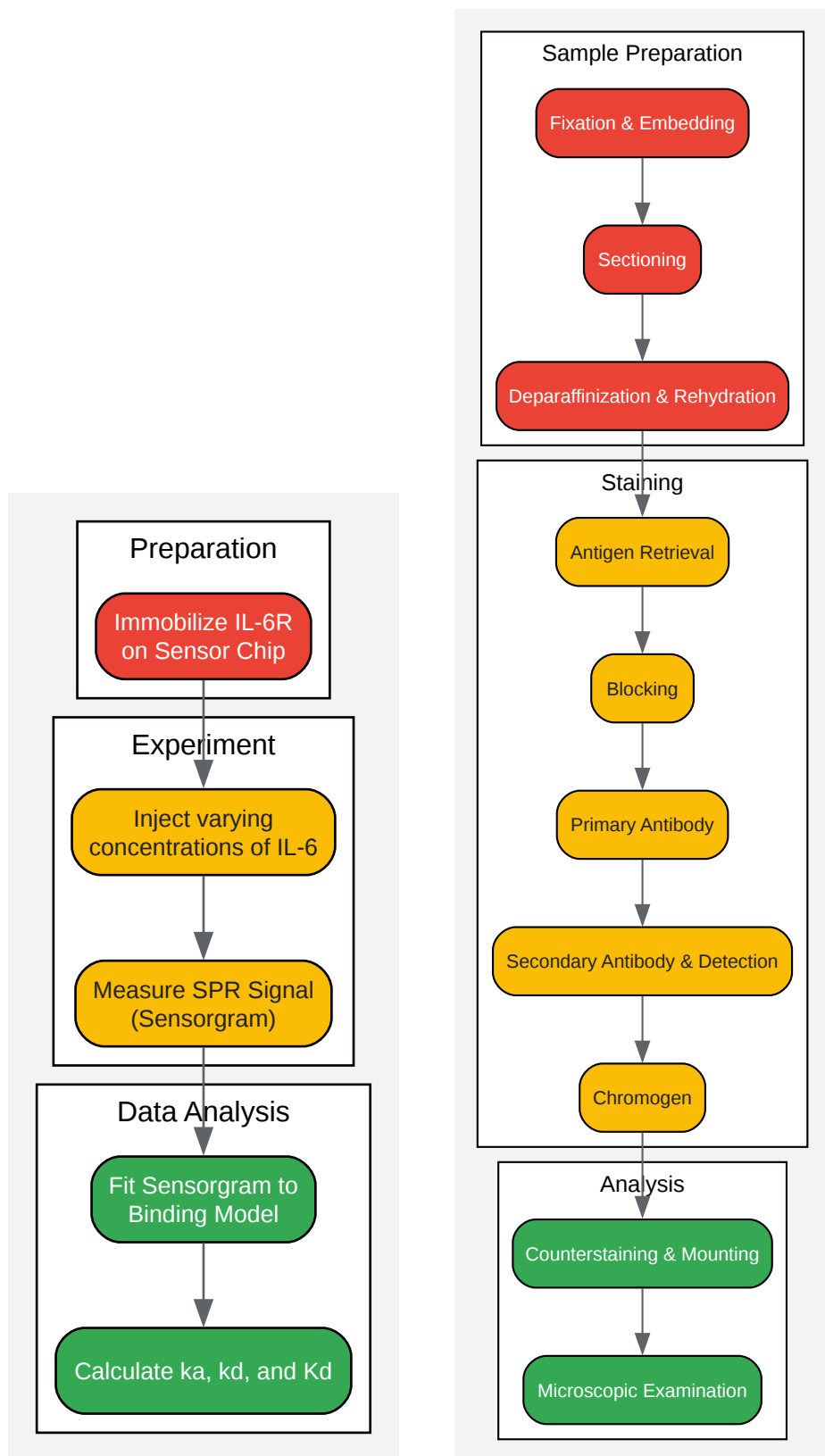
Note: Expression levels are generalized based on available public databases and literature. TPM (Transcripts Per Million) values can vary depending on the specific dataset and normalization methods used. For detailed quantitative data, it is recommended to consult specific transcriptomic databases.

## IL-6 Receptor Signaling Pathway

Upon binding of IL-6 to the membrane-bound IL-6R (classical signaling) or to the soluble IL-6R (sIL-6R) in a complex with IL-6 (trans-signaling), the receptor complex associates with the signal-transducing subunit, glycoprotein 130 (gp130). This association leads to the dimerization of gp130 and the activation of the intracellular Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) cascade.







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## References

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